molecular formula C19H19ClN4O3 B302214 4-chloro-N'-[5-nitro-2-(1-piperidinyl)benzylidene]benzohydrazide

4-chloro-N'-[5-nitro-2-(1-piperidinyl)benzylidene]benzohydrazide

Cat. No. B302214
M. Wt: 386.8 g/mol
InChI Key: YINJKSPBSQNXIN-FYJGNVAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N'-[5-nitro-2-(1-piperidinyl)benzylidene]benzohydrazide, commonly known as CNB-001, is a novel compound that has gained attention in the scientific community for its potential therapeutic applications. CNB-001 has been shown to possess neuroprotective properties and has been studied extensively for its potential to treat a variety of neurological disorders.

Mechanism of Action

The mechanism of action of CNB-001 is not fully understood, but it is believed to act by inhibiting the activity of enzymes that contribute to oxidative stress and inflammation in the brain. CNB-001 has also been shown to increase the activity of proteins that are involved in the maintenance and repair of neurons.
Biochemical and Physiological Effects:
CNB-001 has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, protect against neuronal damage, and promote the growth and maintenance of neurons.

Advantages and Limitations for Lab Experiments

One of the main advantages of CNB-001 for lab experiments is its neuroprotective properties, which make it a useful tool for studying the mechanisms of neurodegenerative diseases. However, CNB-001 is a relatively new compound, and more research is needed to fully understand its potential advantages and limitations for lab experiments.

Future Directions

There are numerous potential future directions for research on CNB-001. One area of focus is the development of CNB-001-based therapies for the treatment of neurological disorders. Another potential direction is the investigation of the compound's mechanisms of action and potential interactions with other compounds. Additionally, further research is needed to fully understand the safety and efficacy of CNB-001 in humans.

Synthesis Methods

The synthesis of CNB-001 is a multi-step process that involves the reaction of 4-chlorobenzohydrazide with 5-nitro-2-(1-piperidinyl)benzaldehyde in the presence of a catalyst. The resulting product is then purified through a series of chromatography steps to yield the final compound.

Scientific Research Applications

CNB-001 has been the subject of numerous scientific studies, with a focus on its potential therapeutic applications. Research has shown that CNB-001 possesses neuroprotective properties and has the potential to treat a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury.

properties

Product Name

4-chloro-N'-[5-nitro-2-(1-piperidinyl)benzylidene]benzohydrazide

Molecular Formula

C19H19ClN4O3

Molecular Weight

386.8 g/mol

IUPAC Name

4-chloro-N-[(E)-(5-nitro-2-piperidin-1-ylphenyl)methylideneamino]benzamide

InChI

InChI=1S/C19H19ClN4O3/c20-16-6-4-14(5-7-16)19(25)22-21-13-15-12-17(24(26)27)8-9-18(15)23-10-2-1-3-11-23/h4-9,12-13H,1-3,10-11H2,(H,22,25)/b21-13+

InChI Key

YINJKSPBSQNXIN-FYJGNVAPSA-N

Isomeric SMILES

C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])/C=N/NC(=O)C3=CC=C(C=C3)Cl

SMILES

C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C=NNC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C=NNC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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